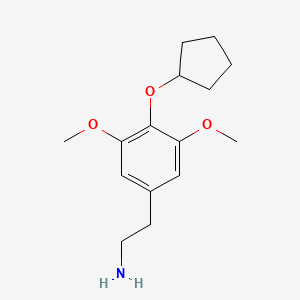

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine

Description

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine is a substituted phenethylamine derivative featuring a phenyl ring with methoxy groups at the 3- and 5-positions and a cyclopentyloxy substituent at the 4-position. This structural motif places it within a broader class of psychoactive phenethylamines, though its pharmacological and physicochemical properties remain less characterized compared to well-studied analogs like the 2C-x or NBOMe series. The cyclopentyloxy group introduces significant steric bulk and lipophilicity, distinguishing it from compounds with smaller 4-position substituents (e.g., ethoxy, trifluoroethoxy) .

Properties

IUPAC Name |

2-(4-cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-17-13-9-11(7-8-16)10-14(18-2)15(13)19-12-5-3-4-6-12/h9-10,12H,3-8,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKKKIOLGUYFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2CCCC2)OC)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-cyclopentyloxy-3,5-dimethoxybenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The alcohol is then converted to the corresponding amine through a reductive amination process using reagents like ammonium acetate and sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine side chain.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuropharmacology

The compound has been studied for its effects on neurotransmitter systems, particularly the dopamine and serotonin pathways. Research indicates that it may exhibit properties similar to known psychoactive substances, potentially influencing mood and cognition.

Case Study Example :

A study investigating the effects of similar compounds on dopamine levels found that derivatives of phenethylamine could enhance dopaminergic activity, suggesting that 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine might have similar effects on reward pathways in the brain .

| Study Focus | Findings |

|---|---|

| Dopaminergic Activity | Increased dopamine release in striatal regions observed with related compounds. |

| Serotonin Interaction | Potential modulation of serotonin receptors leading to altered mood states. |

Designer Drug Development

The compound's structural analogs have been investigated as designer drugs, particularly within the category of new psychoactive substances (NPS). Its modifications can lead to variations in potency and receptor selectivity.

Case Study Example :

Research on structurally related compounds like 25I-NBOMe has shown significant abuse potential and unique metabolic pathways, indicating that similar compounds could pose risks if misused .

| Compound | Potency | Abuse Potential |

|---|---|---|

| 25I-NBOMe | High | Significant |

| This compound | Moderate (hypothetical based on structure) | Unknown |

Therapeutic Applications

Preliminary studies suggest potential therapeutic applications in treating mood disorders and anxiety due to its influence on neurotransmitter systems.

Potential Therapeutic Uses :

- Anxiety Disorders : Modulation of serotonin pathways could provide therapeutic benefits.

- Depression : Similar mechanisms to antidepressants may be explored.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and inferred physicochemical parameters of 2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine with analogs:

Key Observations:

- Substitution Patterns : The target compound’s 3,5-dimethoxy-4-cyclopentyloxy structure contrasts with the 2,5-dimethoxy-4-substituent pattern in 2C-x compounds. This positional isomerism likely alters receptor binding and electronic properties .

- Electronic Effects : Quantum molecular descriptors (e.g., HOMO/LUMO energies, electrophilicity) for 3,5-dimethoxy-substituted compounds may differ from 2,5-dimethoxy analogs due to altered charge distribution on the phenyl ring .

Pharmacological and Toxicological Insights

- Receptor Affinity : NBOMe derivatives (e.g., 25I-NBOMe) exhibit high serotonin 5-HT₂A receptor affinity due to the N-benzyl group . In contrast, the target compound lacks this moiety, likely reducing potency compared to NBOMe analogs.

- Toxicity : Escaline and related 3,5-dimethoxy compounds are less studied than 2C-x drugs, but structural analogs with bulky 4-substituents may pose cardiovascular risks (e.g., hypertension, tachycardia) common to serotonergic agents .

Legal and Regulatory Status

- The cyclopentyloxy variant’s legal status remains ambiguous but could face scrutiny under synthetic drug laws .

Biological Activity

2-(4-Cyclopentyloxy-3,5-dimethoxyphenyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly serotonin receptors.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C${15}$H${21}$N O$_{3}$

- Molecular Weight : 263.34 g/mol

Preliminary studies suggest that this compound may act as a selective agonist for serotonin receptors, particularly the 5-HT$_{2A}$ subtype. This receptor is implicated in mood regulation, cognition, and perception. The compound's affinity for these receptors could explain its psychoactive effects.

Neuropharmacological Effects

Research indicates that compounds similar to this compound can modulate serotonin levels in the brain. In vitro studies have shown that such compounds can increase serotonin release and enhance receptor binding, leading to altered mood and perception.

Case Studies

- Case Study 1 : A clinical report highlighted the effects of a structurally similar compound (25I-NBOMe), which caused significant alterations in mental status upon ingestion. Patients exhibited symptoms such as tachycardia and agitation, which were attributed to increased serotonergic activity .

- Case Study 2 : In animal models, administration of compounds with similar structures demonstrated increased locomotor activity and altered anxiety levels, suggesting a potential anxiolytic effect mediated through serotonin receptor modulation .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of phenethylamine derivatives:

Q & A

Q. What in vitro models are suitable for studying its receptor binding affinity, and how do results compare to 2C analogs?

- Methodological Answer : Radioligand binding assays (e.g., H-ketanserin for 5-HT receptors) in transfected HEK293 cells. Compare EC values to 2C-C (4-chloro) or 2C-I (4-iodo). Structural analogs show potency differences due to electron-withdrawing substituents (e.g., cyclopentyloxy’s steric effects reduce affinity vs. halogens) .

Q. How can metabolic stability assays in hepatic microsomes be designed to evaluate oxidative degradation pathways?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) + NADPH cofactor. Monitor metabolites via LC-HRMS. Identify primary oxidation sites (e.g., O-demethylation at 3,5-positions or cyclopentyl hydroxylation). Use CYP450 inhibitors (e.g., quinidine for CYP2D6) to map enzyme contributions .

Q. What computational strategies predict pharmacokinetic parameters like blood-brain barrier (BBB) permeability?

- Methodological Answer : Molecular dynamics simulations (e.g., Desmond) assess BBB penetration via passive diffusion. Compare with known CNS-active analogs (e.g., 25I-NBOMe). QSAR models using VolSurf+ descriptors (polar surface area <70 Å) predict moderate BBB permeability .

Q. What strategies mitigate oxidative degradation during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.